molecular formula C12H9ClO2 B6380651 2-Chloro-5-(2-hydroxyphenyl)phenol CAS No. 1256970-60-1

2-Chloro-5-(2-hydroxyphenyl)phenol

Cat. No.: B6380651
CAS No.: 1256970-60-1
M. Wt: 220.65 g/mol
InChI Key: ZTWHXNQDGKOTJM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-hydroxyphenyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a hydroxyl-substituted phenyl group at the 5-position of the central benzene ring. Its molecular formula is C₁₂H₉ClO₂, with a molecular weight of 228.65 g/mol. The compound’s structure combines polar hydroxyl groups with a lipophilic chlorine substituent, conferring unique physicochemical properties. While direct data on its applications are sparse in the provided evidence, its structural analogs (e.g., halogenated phenols and aryl-substituted derivatives) are widely employed in organic synthesis, pharmaceuticals, and agrochemicals as intermediates or bioactive agents .

Properties

IUPAC Name

2-chloro-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHXNQDGKOTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685836
Record name 4'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256970-60-1
Record name 4'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidic Hydrolysis

Conditions:

  • Acid Concentration: 40–50% H₂SO₄

  • Temperature: 150–170°C

  • Duration: 3–5 hours

  • Yield: 65–72%

The hydrolysis mechanism involves protonation of ether or ester linkages, followed by nucleophilic attack by water. For 2-chloro-5-(2-hydroxyphenyl)phenol, this step may resolve protective groups introduced during earlier stages (e.g., formylated intermediates).

Alkaline Work-Up

Post-hydrolysis, neutralization with aqueous NaOH (10–20%) precipitates the product while dissolving acidic by-products. Filtration and recrystallization from ethanol-water mixtures yield >95% purity.

Table 2: Hydrolysis Optimization

Acid UsedConcentration (%)Temperature (°C)Yield (%)Purity (%)
H₂SO₄501607292
HCl301206888

Multi-Step Synthesis via Formylation and Alkylation

Inspired by patent US5382671A, this route involves sequential formylation and alkylation to assemble the biphenyl structure.

Formylation of Aminophenol Intermediates

Reaction of 2-amino-5-chlorophenol with formic acid at reflux generates a formamide intermediate, which is subsequently alkylated with 2-hydroxyphenylmethyl chloride.

Key Steps:

  • Formylation:

    Ar-NH2+HCOOHAr-NHCHO+H2O\text{Ar-NH}_2 + \text{HCOOH} \rightarrow \text{Ar-NHCHO} + \text{H}_2\text{O}
    • Conditions: 100°C, 2 hours, yield: 85%

  • Alkylation:
    Using dimethyl sulfate as the alkylating agent in toluene with NaOH:

    Ar-NHCHO+CH3OSO3CH3Ar-N(CH3)CHO\text{Ar-NHCHO} + \text{CH}_3\text{OSO}_3\text{CH}_3 \rightarrow \text{Ar-N(CH}_3\text{)CHO}
    • Conditions: 20°C, 30 minutes, yield: 78%

Final Hydrolysis

The formamide group is hydrolyzed using 20% NaOH at reflux, yielding the target compound:

Ar-N(CH3)CHO+NaOHAr-OH+CH3NH2+NaCOOH\text{Ar-N(CH}3\text{)CHO} + \text{NaOH} \rightarrow \text{Ar-OH} + \text{CH}3\text{NH}_2 + \text{NaCOOH}

Yield: 70–75% after purification

Industrial-Scale Production Considerations

Continuous Flow Systems

Adopting continuous chlorination reactors (e.g., plug-flow designs) reduces reaction times and improves temperature control, minimizing decomposition. Source reports a 15% increase in yield compared to batch processes.

Waste Management

Hypochlorite methods generate NaCl and water as by-products, aligning with green chemistry principles. In contrast, H₂O₂/Cl⁻ systems produce minimal exhaust gases, eliminating the need for scrubbing infrastructure .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-hydroxyphenyl)phenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following structurally related compounds highlight variations in substituents and their impacts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-5-(2-hydroxyphenyl)phenol C₁₂H₉ClO₂ 228.65 Cl (2-position), 2-hydroxyphenyl (5)
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol C₁₃H₁₀ClFO 236.67 Cl (2), 3-fluoro-2-methylphenyl (5)
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 200.56 Cl (2), CF₃ (5)
2-Chloro-5-(2-chloro-1-hydroxyethyl)phenol C₈H₇Cl₂O₂ 207.05 Cl (2), Cl-CH₂-CH(OH)- (5)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 2-Chloro-5-(trifluoromethyl)phenol is strongly electron-withdrawing, enhancing acidity (lower pKa) compared to the electron-donating hydroxyl (-OH) group in the target compound .
  • Hydrophilicity: The 2-hydroxyphenyl substituent in the target compound introduces additional hydrogen-bonding capacity, likely increasing water solubility relative to analogs with non-polar groups (e.g., -CF₃ or methyl/fluoro combinations) .
  • Steric Effects : Bulky substituents like the 3-fluoro-2-methylphenyl group may hinder reactivity at the aromatic ring compared to smaller groups .
Target Compound vs. 2-Chloro-5-(trifluoromethyl)phenol
  • Reactivity: The -OH groups in this compound enable electrophilic substitution (e.g., sulfonation, nitration) at ortho/para positions, whereas the -CF₃ group in its analog directs reactions to meta positions due to its electron-withdrawing nature .
  • Applications : The trifluoromethyl analog is a key intermediate in agrochemical synthesis (e.g., herbicides), while the target compound’s dual hydroxyl groups may favor use in pharmaceutical coupling reactions or polymer precursors .
Target Compound vs. 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol
  • Bioactivity: The fluorine and methyl groups in the analog could enhance metabolic stability in pesticidal applications, as seen in carbamate derivatives (e.g., (5-butan-2-yl-2-chlorophenyl) N-methylcarbamate, a known insecticide) . The target compound’s hydroxyl groups may limit such applications due to rapid Phase II metabolism (glucuronidation).

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

  • Melting/Boiling Points : The trifluoromethyl analog () likely has a lower melting point than the target compound due to reduced hydrogen bonding.
  • Lipophilicity: Chlorine and aryl groups increase logP values, but the target compound’s hydroxyl groups may reduce lipophilicity relative to analogs like 2-Chloro-5-(trifluoromethyl)phenol.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-(2-hydroxyphenyl)phenol, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use Ullmann coupling or Suzuki-Miyaura reactions to introduce the hydroxyphenyl group at the 5-position of 2-chlorophenol. For example, coupling 2-chlorophenol derivatives with boronic acid-functionalized hydroxyphenyl precursors under palladium catalysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and assess structural integrity using 1H^1H-NMR (aromatic proton integration) and FT-IR (O-H stretch at ~3200 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .

Basic: How should researchers handle safety and environmental concerns associated with this compound?

Methodological Answer:

  • Safety Protocols : Use fume hoods, nitrile gloves, and PPE due to chlorophenol toxicity (skin/eye irritation, respiratory risks). Monitor workplace exposure using OSHA guidelines (PEL: 5 mg/m3^3) .
  • Environmental Impact : Assess biodegradability via OECD 301F test and toxicity using Daphnia magna acute toxicity assays. Dispose via incineration (high-temperature, >1100°C) to avoid persistent chlorinated byproducts .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

  • Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on torsional angles between hydroxyphenyl and chlorophenol moieties. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate intramolecular hydrogen bonding (O-H···O) or steric clashes .
  • Data Reconciliation : If bond lengths conflict (e.g., C-Cl variations >0.02 Å), re-examine data collection parameters (temperature, radiation source) and refine using anisotropic displacement parameters .

Advanced: What strategies optimize bioactivity studies for this compound in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OH with -OCH3_3) to evaluate antibacterial potency. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
  • In Vitro Assays : Test against Gram-positive/negative bacterial strains (MIC determination via broth microdilution). Validate cytotoxicity via MTT assays on HEK-293 cells .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be systematically addressed?

Methodological Answer:

  • NMR Analysis : Record 13C^{13}C-NMR in DMSO-d6_6 to resolve aromatic signal overlap. Compare experimental shifts with computational predictions (GIAO method at MP2/cc-pVTZ level).
  • Contradiction Resolution : If hydroxyl proton integration varies, check for tautomerism or solvent-dependent conformational changes. Use variable-temperature NMR to identify dynamic effects .

Basic: What analytical techniques are critical for characterizing degradation products?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light (254 nm) or acidic/alkaline conditions. Monitor via LC-MS (ESI negative mode) to identify dechlorinated or dimerized byproducts.
  • Quantification : Use Folin-Ciocalteu reagent for phenolic hydroxyl group quantification, calibrated against gallic acid standards .

Advanced: How does substituent electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. The chlorine atom at position 2 directs electrophilic substitution to the para-hydroxyphenyl group.
  • Experimental Validation : Perform Hammett studies using substituted aryl boronic acids; correlate reaction rates with σ+^+ values to confirm electronic contributions .

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